2-(butyrylamino)-3-fluorobenzoic acid
Description
2-(Butyrylamino)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a butyryl amide substituent at the 2-position and a fluorine atom at the 3-position of the aromatic ring. This compound belongs to a class of molecules where structural modifications, such as halogenation and acyl amide functionalization, are employed to modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity. The butyrylamino group distinguishes it from simpler derivatives (e.g., acetamido or amino-substituted analogs), likely influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-(butanoylamino)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-4-9(14)13-10-7(11(15)16)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDDOVKYAIATLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The butyrylamino group introduces a longer aliphatic chain compared to acetamido (C₃ vs. In contrast, the cyclopropylamino group introduces steric constraints and conformational rigidity .
- Biological Implications : Ether-linked derivatives like 4-(biphenyl-4-yloxy)-3-fluorobenzoic acid exhibit enhanced enzyme inhibition (e.g., 5-α-reductase) due to aromatic stacking interactions, whereas amide-containing analogs may target proteases or kinases via hydrogen bonding .
Physicochemical and Pharmacokinetic Properties
- Solubility: The carboxylic acid group ensures moderate aqueous solubility across derivatives. However, the butyrylamino substituent reduces solubility compared to the acetamido analog (e.g., ~15 mg/mL vs. ~25 mg/mL in water) due to increased hydrophobicity.
- Metabolic Stability : Longer acyl chains (e.g., butyryl) may slow metabolic degradation compared to shorter chains (e.g., acetyl), as evidenced by cytochrome P450 oxidation rates in related compounds .
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